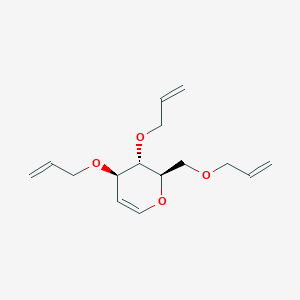
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of multiple allyloxy groups attached to a dihydropyran ring. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a molecule of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran typically involves the use of allyl alcohol and a suitable dihydropyran precursor. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the dihydropyran precursor to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
科学的研究の応用
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The allyloxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The dihydropyran ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
類似化合物との比較
Similar Compounds
- (2R,3S,4R)-3,4-Bis(methoxy)-2-((methoxy)methyl)-3,4-dihydro-2H-pyran
- (2R,3S,4R)-3,4-Bis(ethoxy)-2-((ethoxy)methyl)-3,4-dihydro-2H-pyran
Uniqueness
The presence of allyloxy groups in (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran makes it unique compared to its methoxy and ethoxy analogs. The allyloxy groups provide additional sites for chemical modification and can participate in a wider range of chemical reactions, making this compound more versatile in synthetic and research applications.
特性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC名 |
(2R,3S,4R)-3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2/t13-,14-,15+/m1/s1 |
InChIキー |
GMXNBEFAYKHZCQ-KFWWJZLASA-N |
異性体SMILES |
C=CCOC[C@@H]1[C@H]([C@@H](C=CO1)OCC=C)OCC=C |
正規SMILES |
C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


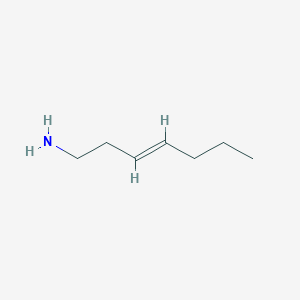
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)

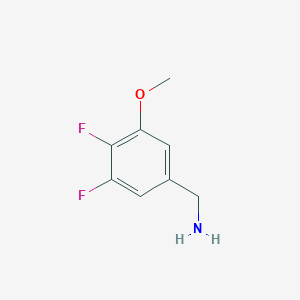
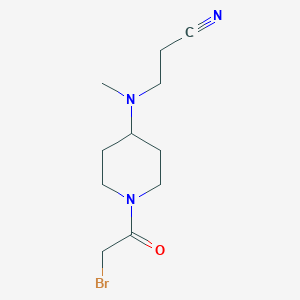
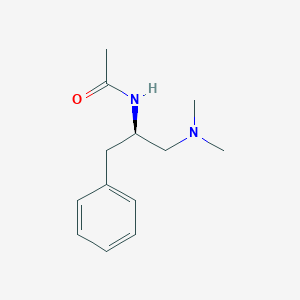

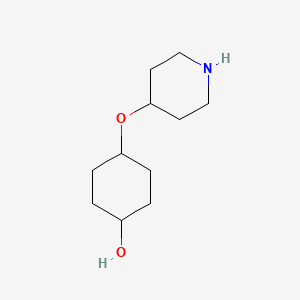
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)

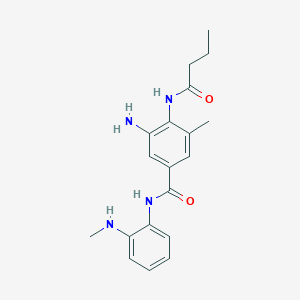
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

